molecular formula C23H25NO7 B2959571 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 622797-32-4

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2959571
CAS No.: 622797-32-4
M. Wt: 427.453
InChI Key: LBQNYKOIAPTLPZ-UNOMPAQXSA-N
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Description

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic carbamate derivative characterized by a benzofuran core fused with a 3-oxo group and a 2,3,4-trimethoxybenzylidene substituent.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO7/c1-6-24(7-2)23(26)30-15-9-10-16-18(13-15)31-19(20(16)25)12-14-8-11-17(27-3)22(29-5)21(14)28-4/h8-13H,6-7H2,1-5H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQNYKOIAPTLPZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that often exhibit significant pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Structural Characteristics

The compound's structure includes:

  • Benzofuran core : Known for its diverse biological activities.
  • Trimethoxybenzylidene moiety : Contributes to its reactivity and biological properties.
  • Diethylcarbamate group : Enhances solubility and may influence biological interactions.

Biological Activities

Research indicates that compounds with similar structures often exhibit various biological activities. The following table summarizes notable biological activities associated with this compound:

Biological Activity Description
Antioxidant Scavenges free radicals and reduces oxidative stress.
Cytotoxic Exhibits toxicity towards cancer cells, potentially inhibiting tumor growth.
Anti-inflammatory Modulates inflammatory pathways, reducing inflammation markers.
Antimicrobial Shows activity against various pathogens.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects. For instance:

  • Inhibition of Cyclooxygenase (COX) : Reduces prostaglandin synthesis, leading to decreased inflammation.
  • Modulation of Apoptosis Pathways : Induces programmed cell death in cancerous cells.

Case Studies

  • Antioxidant Activity Study : A study evaluated the antioxidant capabilities of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating potent antioxidant activity.
  • Cytotoxicity Assay : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited dose-dependent cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation.
  • Anti-inflammatory Effects : An investigation into the anti-inflammatory properties showed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Comparison with Similar Compounds

Positional Isomer: (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate

The closest structural analog is (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate, which differs only in the methoxy group positions on the benzylidene ring (2,4,5 vs. 2,3,4) . This positional isomerism may significantly alter electronic and steric properties:

  • Solubility : The spatial arrangement of methoxy groups could influence solubility; para-substituted methoxy groups (as in 2,4,5) may reduce steric hindrance, enhancing aqueous solubility.
Property Target Compound (2,3,4-trimethoxy) Analog (2,4,5-trimethoxy)
Methoxy Substitution 2,3,4-positions 2,4,5-positions
Predicted LogP* ~3.8 (higher lipophilicity) ~3.5
Bioactivity Potential Unknown (hypothesized pesticidal) Unknown

Carbamate-Class Comparisons

The compound shares a carbamate functional group with pesticides like XMC (3,5-dimethylphenyl methylcarbamate) and methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) . Key distinctions include:

  • Structural complexity : The target compound’s benzofuran-benzylidene scaffold introduces rigidity and conjugation absent in simpler aryl methylcarbamates.
  • Substituent Effects: Diethylcarbamate vs. Benzofuran core: May confer π-π stacking interactions with biological targets, unlike the planar aryl groups in XMC or methiocarb.
Compound Core Structure Carbamate Group Key Applications
Target Compound Benzofuran-benzylidene Diethylcarbamate Research compound
XMC 3,5-dimethylphenyl Methylcarbamate Insecticide
Methiocarb 3,5-dimethyl-4-(methylthio)phenyl Methylcarbamate Molluscicide, bird repellent

Functional Group Analogies

The 3-oxo group in the target compound is structurally analogous to the oxobutyramide moiety in 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] .

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